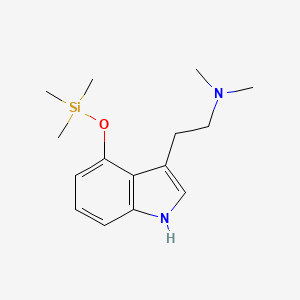
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine
説明
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trimethylsilyloxy group attached to the indole ring, which significantly influences its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
特性
CAS番号 |
17943-16-7 |
|---|---|
分子式 |
C15H24N2OSi |
分子量 |
276.455 |
IUPAC名 |
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C15H24N2OSi/c1-17(2)10-9-12-11-16-13-7-6-8-14(15(12)13)18-19(3,4)5/h6-8,11,16H,9-10H2,1-5H3 |
InChIキー |
IHNCHKSVUGVEDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[Si](C)(C)C |
同義語 |
N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine |
製品の起源 |
United States |
準備方法
The synthesis of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The indole core is then functionalized with a trimethylsilyloxy group. This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Amine Introduction: The final step involves the introduction of the N,N-dimethylamino group. This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
作用機序
The mechanism of action of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with its target, leading to modulation of specific biochemical pathways.
類似化合物との比較
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine can be compared with other indole derivatives, such as:
N,N-dimethyltryptamine (DMT): Both compounds share a similar indole core, but the presence of the trimethylsilyloxy group in this compound imparts different chemical properties and reactivity.
N,N-dimethyl-2-(3-indolyl)ethanamine: This compound lacks the trimethylsilyloxy group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


